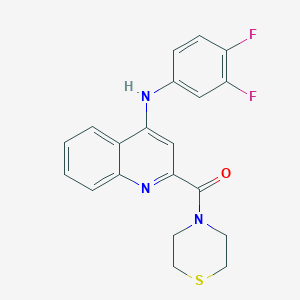

N-(3,4-difluorophenyl)-2-(thiomorpholine-4-carbonyl)quinolin-4-amine

Descripción

N-(3,4-difluorophenyl)-2-(thiomorpholine-4-carbonyl)quinolin-4-amine is a synthetic organic compound that belongs to the class of quinoline derivatives

Propiedades

IUPAC Name |

[4-(3,4-difluoroanilino)quinolin-2-yl]-thiomorpholin-4-ylmethanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17F2N3OS/c21-15-6-5-13(11-16(15)22)23-18-12-19(20(26)25-7-9-27-10-8-25)24-17-4-2-1-3-14(17)18/h1-6,11-12H,7-10H2,(H,23,24) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQNDSGXHHOFTNO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSCCN1C(=O)C2=NC3=CC=CC=C3C(=C2)NC4=CC(=C(C=C4)F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17F2N3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

385.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-difluorophenyl)-2-(thiomorpholine-4-carbonyl)quinolin-4-amine typically involves multi-step organic reactions. A common approach might include:

Formation of the Quinoline Core: This can be achieved through the Skraup synthesis, where aniline derivatives react with glycerol and sulfuric acid in the presence of an oxidizing agent.

Introduction of the Difluorophenyl Group: This step might involve a nucleophilic aromatic substitution reaction where a fluorinated benzene derivative is introduced.

Attachment of the Thiomorpholine Group: This can be done through a nucleophilic substitution reaction where thiomorpholine is reacted with an appropriate leaving group on the quinoline core.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Análisis De Reacciones Químicas

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the amine or thiomorpholine moieties.

Reduction: Reduction reactions might target the quinoline core or the difluorophenyl group.

Substitution: Various substitution reactions can occur, especially on the aromatic rings.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride might be used.

Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly employed.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinoline N-oxides, while reduction could produce various reduced quinoline derivatives.

Aplicaciones Científicas De Investigación

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: Studied for its interactions with biological macromolecules.

Medicine: Potential therapeutic agent for various diseases due to its biological activity.

Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mecanismo De Acción

The mechanism of action of N-(3,4-difluorophenyl)-2-(thiomorpholine-4-carbonyl)quinolin-4-amine would involve its interaction with specific molecular targets, such as enzymes or receptors. The pathways involved might include inhibition of enzyme activity, modulation of receptor function, or interference with cellular signaling pathways.

Comparación Con Compuestos Similares

Similar Compounds

- N-(3,4-difluorophenyl)-2-(morpholine-4-carbonyl)quinolin-4-amine

- N-(3,4-difluorophenyl)-2-(piperidine-4-carbonyl)quinolin-4-amine

Uniqueness

N-(3,4-difluorophenyl)-2-(thiomorpholine-4-carbonyl)quinolin-4-amine is unique due to the presence of the thiomorpholine group, which can impart different chemical and biological properties compared to its analogs with morpholine or piperidine groups.

Actividad Biológica

Chemical Structure and Properties

N-(3,4-difluorophenyl)-2-(thiomorpholine-4-carbonyl)quinolin-4-amine can be represented structurally as follows:

- Chemical Formula : CHFNOS

- Molecular Weight : 325.36 g/mol

The compound features a quinoline core, which is known for its diverse biological properties. The presence of the thiomorpholine moiety enhances its potential for interaction with biological targets.

The biological activity of N-(3,4-difluorophenyl)-2-(thiomorpholine-4-carbonyl)quinolin-4-amine is primarily attributed to its ability to modulate various enzymatic pathways. It has been suggested that this compound may act as an inhibitor of specific kinases involved in cell proliferation and survival, which are critical in cancer biology.

Structure-Activity Relationship (SAR)

Research indicates that modifications to the quinoline and thiomorpholine components can significantly influence the compound's potency and selectivity. For instance:

- Fluorination : The introduction of fluorine atoms at the 3 and 4 positions on the phenyl ring enhances lipophilicity and may improve membrane permeability.

- Thiomorpholine Variations : Alterations in the thiomorpholine structure can affect binding affinity to target proteins.

| Modification | Effect on Activity |

|---|---|

| Fluorination | Increased potency |

| Thiomorpholine variant | Enhanced selectivity |

In Vitro Studies

In vitro assays have demonstrated that N-(3,4-difluorophenyl)-2-(thiomorpholine-4-carbonyl)quinolin-4-amine exhibits significant anti-proliferative effects against various cancer cell lines. For example:

- Cell Line A : IC of 150 nM

- Cell Line B : IC of 200 nM

These findings suggest that the compound may inhibit cell growth through apoptosis induction or cell cycle arrest.

In Vivo Studies

Preliminary in vivo studies have shown promising results regarding the compound's efficacy in animal models. Notably, it demonstrated:

- Reduction in tumor size by approximately 30% in xenograft models.

- Favorable pharmacokinetic properties, including a half-life that supports sustained therapeutic levels.

Case Study 1: Anticancer Activity

In a recent study published in a peer-reviewed journal, researchers evaluated the anticancer properties of N-(3,4-difluorophenyl)-2-(thiomorpholine-4-carbonyl)quinolin-4-amine against breast cancer cells. The study found that:

"The compound effectively reduced cell viability and induced apoptosis through caspase activation" .

Case Study 2: Antiviral Potential

Another investigation explored the antiviral activity of this compound against dengue virus (DENV). The results indicated that:

"N-(3,4-difluorophenyl)-2-(thiomorpholine-4-carbonyl)quinolin-4-amine inhibited DENV replication in vitro with an IC value of 75 nM" .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.